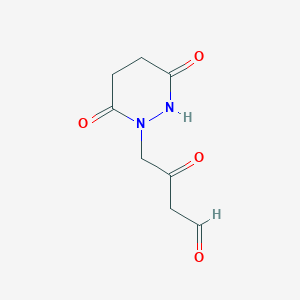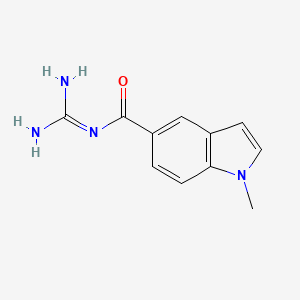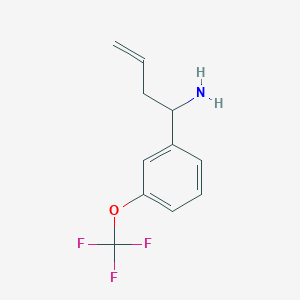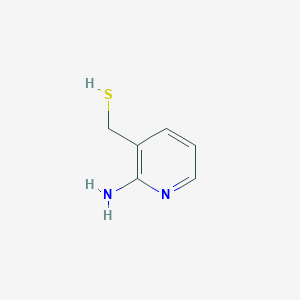![molecular formula C9H15N5 B13108365 6-Methyl-4-propyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 115699-81-5](/img/structure/B13108365.png)
6-Methyl-4-propyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-4-propyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the triazolopyrimidine class. It is known for its diverse applications in organic synthesis, medicinal chemistry, and agricultural chemistry. This compound is characterized by its unique structure, which combines a triazole ring with a pyrimidine ring, making it a valuable intermediate in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-propyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of 1,3-dihalopropane with aminopyrimidine to form an intermediate. This intermediate undergoes a series of reactions including reduction, cyclization, and amination to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve microwave-mediated, catalyst-free synthesis methods, which are environmentally benign and cost-effective. These methods enhance reaction rates and minimize solvent usage .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Chemistry: In organic synthesis, this compound serves as a building block for the construction of more complex molecules. It is used in the synthesis of various heterocyclic compounds with potential biological activities .
Biology and Medicine: In medicinal chemistry, it is explored for its potential as a phosphodiesterase inhibitor, which can be useful in treating cardiovascular diseases and other conditions . It also shows promise as an antimicrobial agent .
Industry: In the agricultural industry, it is used as an intermediate in the synthesis of pesticides and herbicides. It can also act as a special functional additive in herbicides to enhance their efficacy .
作用機序
The mechanism of action of 6-Methyl-4-propyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. As a phosphodiesterase inhibitor, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP in cells. This results in various physiological effects, including vasodilation and anti-inflammatory actions .
類似化合物との比較
- 2-Amino-6-methyl-4-propyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
- 2-Amino-6-methyl-5-oxo-4-n-propyl-4,5-dihydro-s-triazolo[1,5-a]pyrimidine
Uniqueness: Compared to similar compounds, 6-Methyl-4-propyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both methyl and propyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
特性
CAS番号 |
115699-81-5 |
|---|---|
分子式 |
C9H15N5 |
分子量 |
193.25 g/mol |
IUPAC名 |
6-methyl-4-propyl-5H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C9H15N5/c1-3-4-13-5-7(2)6-14-9(13)11-8(10)12-14/h6H,3-5H2,1-2H3,(H2,10,12) |
InChIキー |
YXLAOUVLNFNMDX-UHFFFAOYSA-N |
正規SMILES |
CCCN1CC(=CN2C1=NC(=N2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-chloro-4-ethoxy-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108306.png)
![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13108308.png)

![6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one](/img/structure/B13108321.png)



![2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13108341.png)
![1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B13108350.png)


